(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine core. This trione derivative integrates a benzyl group at position 1 and a substituted aminomethylidene moiety at position 3, with the 5-chloro-2,4-dimethoxyphenyl group contributing to its electronic and steric profile.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-29-18-11-19(30-2)16(10-15(18)23)24-12-20-21(26)22-17(8-9-31-22)25(32(20,27)28)13-14-6-4-3-5-7-14/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGMCSYLJERAU-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno-thiazine core, followed by the introduction of the benzyl and chloro-dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzyl and chloro-dimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-c][1,2]thiazine trione core distinguishes this compound from related heterocycles such as thiazol-4(5H)-ones and 1,3-oxazines. For example:
- Thiazol-4(5H)-ones: Analogues like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j in ) share a similar Z-configuration and benzylidene-substituted phenylamino groups but lack the fused thieno-thiazine system.
- 1,3-Oxazines : Derivatives such as 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () exhibit oxygen in place of sulfur within the heterocycle, leading to weaker π-π interactions and distinct solubility profiles .
Table 1: Core Structure Comparison
| Compound Class | Heteroatoms | Ring Strain | Conjugation Effects |
|---|---|---|---|
| Thieno[3,2-c][1,2]thiazine | S, N | Moderate | Extended π-system |
| Thiazol-4(5H)-one | S, N | Low | Localized conjugation |
| 1,3-Oxazine | O, N | Low | Limited π-delocalization |
Substituent Effects
The 5-chloro-2,4-dimethoxyphenyl group in the target compound enhances lipophilicity and steric bulk compared to simpler phenyl or halogenated analogues. Key comparisons include:
- (5Z)-2-[(3-Chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (): This thiazol-4-one derivative substitutes fluorine at the benzylidene position, which increases electronegativity but reduces steric hindrance compared to the target compound’s dimethoxy groups .
- 4-((4-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino) derivatives (): These s-triazine-based compounds exhibit multi-ring systems but lack the trione functionality, resulting in reduced hydrogen-bonding capacity .
Table 2: Substituent Impact on Bioactivity
| Substituent | Electronic Effect | Lipophilicity (LogP) | Steric Bulk |
|---|---|---|---|
| 5-Chloro-2,4-dimethoxyphenyl | Electron-withdrawing (Cl), donating (OMe) | High (~3.2) | High |
| 3-Fluorobenzylidene | Strongly electron-withdrawing | Moderate (~2.8) | Low |
| Phenylamino (unsubstituted) | Neutral | Low (~2.1) | Minimal |
Biological Activity
The compound (3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the class of thieno[3,2-c][1,2]thiazine derivatives, which are known for their diverse biological activities. The presence of the benzyl and chloro-dimethoxyphenyl moieties suggests potential interactions with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,2-c][1,2]thiazine |
| Substituents | Benzyl, 5-chloro-2,4-dimethoxyphenyl |
| Functional Groups | Amino, methylene bridge |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that thieno[3,2-d][1,3]thiazine derivatives exhibited notable antitumor activity in models of experimental tumors in mice and rats .
Case Study: Cytotoxicity Testing
In a comparative analysis of thieno derivatives against cancer cell lines (MCF-7, HCT-116, and PC-3), compounds with similar structural features were tested for their IC50 values:
| Compound Type | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | PC-3 IC50 (μM) |
|---|---|---|---|
| Thieno[3,2-d][1,3]thiazines | 19.4 ± 0.22 | 14.5 ± 0.30 | Not reported |
| Doxorubicin (control) | 40.0 ± 3.9 | Not applicable | Not applicable |
These results indicate that certain derivatives may surpass traditional chemotherapeutic agents in efficacy against specific cancer types.
The proposed mechanism of action for this class of compounds includes:
- DNA Interaction : Similar compounds have been shown to bind non-covalently to DNA, potentially leading to cytotoxic effects through disruption of DNA replication and transcription processes .
- Enzyme Inhibition : Some thieno derivatives exhibit inhibitory effects on key enzymes involved in cancer cell proliferation.
Pharmacological Properties
In addition to anticancer properties, thieno derivatives have been investigated for other pharmacological effects:
- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
